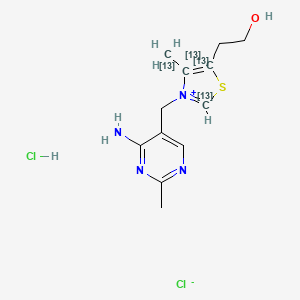

Thiamine-(4-methyl-13C-thiazol-5-yl-13C3) hydrochloride

Beschreibung

Thiamine-(4-methyl-¹³C-thiazol-5-yl-¹³C₃) hydrochloride is a stable isotope-labeled analog of thiamine (vitamin B₁), specifically enriched with ¹³C at three carbon positions within the 4-methyl-thiazol-5-yl moiety (≥99 atom% ¹³C, ≥98% purity) . It serves as an internal standard in ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) for quantifying endogenous thiamine and its metabolites in biological matrices such as plasma, urine, and tissues . The isotopic labeling minimizes matrix effects and ion suppression, ensuring high precision in quantification . This compound is commercially available from suppliers including Merck, Sigma-Aldrich, and Shanghai Aladdin Biochemical Technology, with stringent storage requirements (-20°C) to maintain stability .

Eigenschaften

Molekularformel |

C12H18Cl2N4OS |

|---|---|

Molekulargewicht |

341.24 g/mol |

IUPAC-Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-(113C)methyl-(2,4,5-13C3)1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |

InChI |

InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1/i1+1,7+1,8+1,11+1;; |

InChI-Schlüssel |

DPJRMOMPQZCRJU-VJFONHOHSA-M |

Isomerische SMILES |

CC1=NC=C(C(=N1)N)C[N+]2=[13CH]S[13C](=[13C]2[13CH3])CCO.Cl.[Cl-] |

Kanonische SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Thiamin-(4-Methyl-13C-thiazol-5-yl-13C3)-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Sie kann auch reduziert werden, um reduzierte Derivate zu bilden.

Substitution: Der Thiazolring kann Substitutionsreaktionen mit geeigneten Reagenzien eingehen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Thiamin-(4-Methyl-13C-thiazol-5-yl-13C3)-Hydrochlorid verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Umwandlung, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Thiamin-(4-Methyl-13C-thiazol-5-yl-13C3)-Hydrochlorid gebildet werden, hängen von der spezifischen Reaktionsart ab. So kann die Oxidation beispielsweise Thiamindisulfid ergeben, während die Reduktion Thiamin produzieren kann.

Analyse Chemischer Reaktionen

Types of Reactions

Thiamine-(4-methyl-13C-thiazol-5-yl-13C3) hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also be reduced to form reduced derivatives.

Substitution: The thiazole ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield thiamine disulfide, while reduction may produce thiamine .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Thiamin-(4-Methyl-13C-thiazol-5-yl-13C3)-Hydrochlorid entfaltet seine Wirkung, indem es das natürliche Thiaminmolekül imitiert. Es wird von Zellen aufgenommen und in seine aktive Form, Thiaminpyrophosphat, umgewandelt, das als Coenzym in verschiedenen enzymatischen Reaktionen wirkt. Diese Reaktionen sind entscheidend für den Kohlenhydratstoffwechsel und die Energieproduktion. Die markierten Kohlenstoffatome ermöglichen es Forschern, die Stoffwechselwege zu verfolgen und die beteiligten molekularen Ziele und Mechanismen zu verstehen.

Wirkmechanismus

Thiamine-(4-methyl-13C-thiazol-5-yl-13C3) hydrochloride exerts its effects by mimicking the natural thiamine molecule. It is taken up by cells and converted into its active form, thiamine pyrophosphate, which acts as a coenzyme in various enzymatic reactions. These reactions are crucial for carbohydrate metabolism and energy production. The labeled carbon atoms allow researchers to trace the metabolic pathways and understand the molecular targets and mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

Tabulated Comparative Analysis

Table 1. Physicochemical and Functional Comparison

Table 2. Analytical Performance in UPLC-MS/MS

| Parameter | ¹³C-Labeled Thiamine HCl | ThOH (Unlabeled) |

|---|---|---|

| Matrix Effect Correction | Yes (co-elution with analyte) | No |

| Quantification Range | 0.05–10 µM (with ThOH curve) | 0.05–10 µM (calibrant) |

| Intraday Precision (RSD) | <5% | 8–12% |

Research Findings

- Accurate Quantification: In a study analyzing plasma, the ¹³C-labeled compound reduced ion suppression by 30%, enabling precise thiamine quantification at sub-nanomolar levels .

- Robust Hydrolysis Protocols : When used in 0.1% HCl hydrolysis (30 min, 100°C), the ¹³C-labeled analog demonstrated stability under harsh conditions, facilitating thiamine extraction from complex matrices .

- Metabolic Studies: The ¹³C-labeled monophosphate derivative revealed thiamine phosphorylation rates in liver cells, with a turnover time of 2.5 hours .

Biologische Aktivität

Thiamine-(4-methyl-13C-thiazol-5-yl-13C3) hydrochloride, a stable isotope-labeled derivative of thiamine (vitamin B1), plays a crucial role in various biological processes. Its unique structure, featuring a thiazole ring and three carbon-13 isotopes, allows for advanced metabolic studies, particularly in tracing metabolic pathways using nuclear magnetic resonance (NMR) spectroscopy. This article delves into the biological activity of this compound, highlighting its enzymatic interactions, metabolic roles, and potential applications in research.

- Molecular Formula : C9H12ClN4OS

- Molecular Weight : 305.32 g/mol

- CAS Number : 1257525-77-1

Thiamine functions primarily as a coenzyme in carbohydrate metabolism, specifically in the form of thiamine diphosphate (TPP). TPP is essential for the activity of several key enzymes involved in energy metabolism, including:

- Pyruvate dehydrogenase : Catalyzes the conversion of pyruvate to acetyl-CoA.

- Alpha-ketoglutarate dehydrogenase : Involved in the citric acid cycle.

- Transketolase : Plays a role in the pentose phosphate pathway.

The incorporation of carbon-13 isotopes into thiamine allows researchers to trace these metabolic pathways more effectively, providing insights into cellular metabolism under various physiological conditions .

1. Metabolic Studies

This compound has been utilized in studies to understand its role in metabolic processes. For instance, it has been shown to support the growth of marine bacterioplankton and phytoplankton when used as a tracer in environmental samples .

2. Enzymatic Interactions

Research indicates that this compound exhibits biological activities similar to natural thiamine. It acts as a cofactor for thiamine diphosphate-dependent enzymes, enhancing their affinity and activity compared to native coenzymes . The unique isotopic labeling facilitates detailed studies on enzyme kinetics and metabolic flux.

3. Therapeutic Potential

Thiamine derivatives have been explored for their therapeutic applications. For example, certain thiamine antivitamins are being studied for their potential use in treating conditions such as coccidiosis and cancer due to their ability to inhibit specific metabolic pathways . The modulation of thiamine levels can influence cancer cell growth; low doses may stimulate growth while high doses can inhibit it by affecting pyruvate dehydrogenase activity .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.